4-Butoxybenzyl carbamimidothioate
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Overview
Description
4-Butoxybenzyl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybenzyl carbamimidothioate typically involves the reaction of 4-butoxybenzyl chloride with thiourea in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes further reaction to form the desired carbamimidothioate.
A common synthetic route is as follows:
Starting Materials: 4-butoxybenzyl chloride, thiourea, triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The 4-butoxybenzyl chloride is added to a solution of thiourea and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of automated reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Butoxybenzyl carbamimidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Butoxybenzyl carbamimidothioate has several applications in scientific research:
Chemistry
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology
Biochemical Studies: It is used in studies involving enzyme inhibition and protein interactions.
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Butoxybenzyl carbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl carbamimidothioate: Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxybenzyl carbamimidothioate: Similar structure but with an ethoxy group instead of a butoxy group.
4-Propoxybenzyl carbamimidothioate: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
4-Butoxybenzyl carbamimidothioate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Properties
Molecular Formula |
C12H18N2OS |
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Molecular Weight |
238.35 g/mol |
IUPAC Name |
(4-butoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-8-15-11-6-4-10(5-7-11)9-16-12(13)14/h4-7H,2-3,8-9H2,1H3,(H3,13,14) |
InChI Key |
COOASJBWMMWRRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
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